molecular formula C16H23N3O B7141870 N-(2-bicyclo[2.2.1]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

N-(2-bicyclo[2.2.1]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

Cat. No.: B7141870
M. Wt: 273.37 g/mol
InChI Key: HMNHFELGHBRPBJ-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is a complex organic compound featuring a bicyclo[221]heptane structure fused with a tetrahydroindazole moiety

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(13-2-1-3-15-14(13)9-18-19-15)17-8-12-7-10-4-5-11(12)6-10/h9-13H,1-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHFELGHBRPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)C(=O)NCC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]heptane derivatives with suitable indazole precursors under controlled conditions. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide can yield framework N-[(oxiran-2-yl)methyl]sulfonamides, which can be further transformed into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the bicyclo[2.2.1]heptane or indazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs or diagnostic agents.

    Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds like norbornane and its derivatives share the bicyclo[2.2.1]heptane structure and exhibit similar chemical reactivity.

    Indazole derivatives: Compounds containing the indazole moiety, such as indazole-3-carboxamide, have comparable biological activities and can be used for similar applications.

Uniqueness

N-(2-bicyclo[2.2.1]heptanylmethyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is unique due to the combination of the bicyclo[2.2.1]heptane and tetrahydroindazole structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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